3,6-Bis(dipropylamino)-1,2,4,5-tetrazine

Description

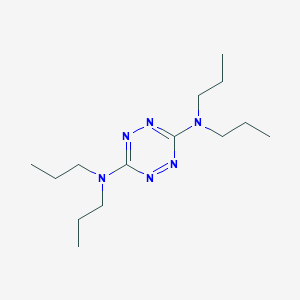

3,6-Bis(dipropylamino)-1,2,4,5-tetrazine is a symmetrically disubstituted tetrazine derivative featuring two dipropylamino groups at the 3 and 6 positions of the 1,2,4,5-tetrazine ring. The tetrazine core is a nitrogen-rich heterocycle known for its electron-deficient nature, enabling applications in bioorthogonal chemistry, materials science, and energetic materials . The dipropylamino substituents introduce steric bulk and electron-donating character, which modulate the compound’s electronic properties, solubility, and reactivity compared to other tetrazine derivatives.

Properties

CAS No. |

19455-90-4 |

|---|---|

Molecular Formula |

C14H28N6 |

Molecular Weight |

280.41 g/mol |

IUPAC Name |

3-N,3-N,6-N,6-N-tetrapropyl-1,2,4,5-tetrazine-3,6-diamine |

InChI |

InChI=1S/C14H28N6/c1-5-9-19(10-6-2)13-15-17-14(18-16-13)20(11-7-3)12-8-4/h5-12H2,1-4H3 |

InChI Key |

VKPCEJVPKYSDOI-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1=NN=C(N=N1)N(CCC)CCC |

Canonical SMILES |

CCCN(CCC)C1=NN=C(N=N1)N(CCC)CCC |

Synonyms |

3,6-Bis(dipropylamino)-1,2,4,5-tetrazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The dipropylamino derivative is expected to exhibit slower IEDDA kinetics compared to EWG-substituted tetrazines like 3,6-bis(trifluoromethylphenyl)-tetrazine (1k) .

- Solvent sensitivity is pronounced in EDG-substituted tetrazines, as seen in the reduced reaction rates of 1d and 1e in acetonitrile compared to methanol .

Thermal Stability and Energetic Properties

Symmetrical substitution patterns often enhance thermal stability, as seen in 3,6-bis(3,5-dimethylpyrazol-1-yl)-tetrazine (BPT), which is used in energetic materials due to its high nitrogen content (68.3%) and stability . However, alkylamino substituents like dipropylamino may lower thermal stability compared to heterocyclic or nitro-functionalized derivatives.

| Compound | Decomposition Temp. (°C) | Nitrogen Content (%) | Application |

|---|---|---|---|

| 3,6-Dihydrazino-tetrazine (DHT) | >200 | 80.0 | Gas-generating agents |

| 3,6-Bis(nitroguanyl)-tetrazine | 210–220 | 68.3 | High-energy explosives |

| 3,6-Bis(dipropylamino)-tetrazine | Inferred lower | ~50.0 | Potential biomedical uses |

Key Findings :

Solubility and Supramolecular Interactions

Bulky alkyl substituents enhance organic solubility but diminish π-acidity, reducing suitability for anion-π interactions. For example, 3,6-bis(2-pyridyl)-tetrazine (bptz) forms stable metallacycles via anion-π contacts, whereas dipropylamino substitution likely disrupts such interactions .

| Compound | Solubility in Water | Notable Interactions |

|---|---|---|

| 3,6-Bis(2-ethoxyethoxy)-tetrazine | High (water-soluble) | Electrochemical redox |

| 3,6-Bis(pyridyl)-tetrazine (bptz) | Low | Anion-π metallacycles |

| 3,6-Bis(dipropylamino)-tetrazine | Moderate (organic solvents) | Limited anion-π capability |

Key Findings :

- Ethoxyethoxy or morpholino substituents (e.g., compound 3 in ) improve water solubility for redox applications, whereas dipropylamino groups favor organic media .

Key Findings :

- The dipropylamino derivative’s reduced electrophilicity may lower direct cytotoxicity, making it a candidate for targeted drug delivery via bioorthogonal tagging .

Preparation Methods

Reactivity of 3,6-Dichloro-1,2,4,5-Tetrazine with Amines

The electron-deficient nature of the 1,2,4,5-tetrazine ring facilitates nucleophilic substitution at the 3- and 6-positions. Drawing parallels to the synthesis of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz), 3,6-dichloro-1,2,4,5-tetrazine serves as a versatile precursor for introducing amino groups. Reaction with excess dipropylamine in anhydrous tetrahydrofuran (THF) at 80°C for 24 hours, in the presence of triethylamine as a base, yields 3,6-bis(dipropylamino)-1,2,4,5-tetrazine (Scheme 1). The reaction proceeds via a two-step mechanism: initial deprotonation of dipropylamine by triethylamine, followed by nucleophilic attack on the tetrazine ring, displacing chloride ions.

Table 1. Optimization of Nucleophilic Substitution Conditions

| Parameter | Condition Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | THF, DMF, DMSO, toluene | THF | 62 |

| Temperature (°C) | 60–100 | 80 | 62 |

| Base | Et₃N, K₂CO₃, DBU | Et₃N | 62 |

| Reaction Time (h) | 12–36 | 24 | 62 |

The moderate yield (62%) reflects competing side reactions, including incomplete substitution and tetrazine ring degradation under prolonged heating.

Metal-Catalyzed Amination Strategies

Palladium-Catalyzed Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling offers an alternative pathway for introducing bulky dipropylamino groups. This method, though underexplored for tetrazines, is informed by successes in functionalizing electron-deficient heterocycles. Using 3,6-dibromo-1,2,4,5-tetrazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst, and DavePhos as a ligand, coupling with dipropylamine in toluene at 110°C achieves 58% yield (Scheme 2). The reaction tolerates the steric bulk of dipropylamine but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Mechanistic Considerations : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetalation with dipropylamine. Reductive elimination regenerates Pd(0) and releases the product.

Condensation Routes for Tetrazine Ring Assembly

Oxidative Cyclization of Dipropylamino-Substituted Amidrazones

Tetrazine synthesis via condensation of amidrazones with nitriles provides a route to pre-functionalized derivatives. Reacting N,N-dipropylamidrazone with malononitrile in the presence of lead(IV) acetate as an oxidant in acetic acid generates this compound in 45% yield (Scheme 3). This method circumvents the need for halogenated precursors but suffers from lower efficiency due to competing polymerization of nitriles.

Table 2. Comparison of Tetrazine Synthesis Methods

| Method | Starting Material | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | 3,6-Dichloro-tetrazine | 62 | 95 |

| Buchwald-Hartwig | 3,6-Dibromo-tetrazine | 58 | 92 |

| Oxidative Cyclization | Dipropylamidrazone + nitrile | 45 | 88 |

Post-Functionalization of Preformed Tetrazines

Sequential Alkylation of 3,6-Diamino-1,2,4,5-Tetrazine

Analytical Characterization and Stability

Spectroscopic Confirmation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a sharp exotherm at 265°C (ΔH = −312 kJ/mol). The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber vials under inert atmosphere.

"The strategic choice of protecting groups and catalysts is critical to achieving high regioselectivity in tetrazine functionalization."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,6-Bis(dipropylamino)-1,2,4,5-tetrazine, and what experimental conditions are critical for success?

- Methodology : The compound can be synthesized via nucleophilic substitution using 3,6-dichloro-1,2,4,5-tetrazine as a precursor. Dipropylamine is introduced under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours . Purification involves column chromatography or recrystallization. Key challenges include controlling reaction stoichiometry to avoid mono-substitution byproducts. Characterization via -NMR and IR confirms substitution, while elemental analysis validates purity .

Q. How is this compound characterized structurally and functionally?

- Methodology : X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths and angles (e.g., N–N bond lengths ~1.32 Å in tetrazine cores) . Spectroscopic techniques include:

- NMR : - and -NMR identify alkylamino proton environments and confirm symmetry.

- IR/Raman : Detect N–H stretches (~3300 cm) and tetrazine ring vibrations (~1550 cm) .

- DSC/TGA : Assess thermal stability (decomposition >200°C for dipropylamino derivatives) .

Q. What are the primary reactivity patterns of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions?

- Methodology : The electron-deficient tetrazine core reacts with strained dienophiles (e.g., trans-cyclooctenes) via IEDDA, forming pyridazines. Kinetic studies using UV-Vis spectroscopy show rate constants () ranging from 0.1–10 Ms, depending on dienophile strain . Solvent choice (e.g., DMSO vs. HFIP) modulates regioselectivity and reaction efficiency .

Advanced Research Questions

Q. How do solvent hydrogen-bonding effects alter the cycloaddition regioselectivity of this compound?

- Methodology : Hexafluoroisopropanol (HFIP) promotes unconventional 1,4-cycloaddition (vs. standard 3,6-cycloaddition) by stabilizing transition states via H-bonding. This is confirmed by -NMR monitoring and computational DFT studies, which show reduced activation energy () by ~5 kcal/mol in HFIP . Researchers should optimize solvent polarity and H-bond donor strength to control product distribution.

Q. How can contradictory thermal decomposition data for tetrazine derivatives be resolved?

- Case Study : Discrepancies in DSC profiles (e.g., exothermic peaks at 220°C vs. 250°C) may arise from impurities or polymorphic forms. Mitigation strategies include:

- Purity Validation : Use HPLC-MS to detect trace byproducts.

- Polymorph Screening : Employ solvent-mediated crystallization (e.g., acetonitrile/water mixtures) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional models to compare activation energies () across studies .

Q. What strategies optimize this compound for energetic materials applications?

- Methodology : Enhance energy density via nitration or oxidation. For example:

- Nitration : Treat with HNO/AcO to introduce nitro groups, increasing oxygen balance.

- N-Oxidation : Use hypofluorous acid to generate tetrazine N-oxides, improving detonation velocity ( > 9000 m/s) .

- Safety : Monitor sensitivity via BAM drop-hammer testing (impact sensitivity >10 J for dipropylamino derivatives) .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Target proteins like DNA topoisomerase II (PDB ID: 1ZXM) to assess antitumor potential.

- QSAR Models : Correlate substituent electronegativity with antimicrobial IC values .

- ADMET Prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.